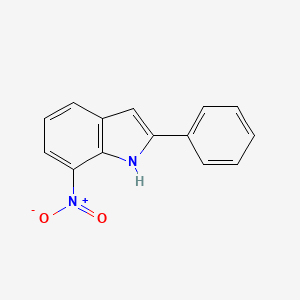

7-Nitro-2-Phenyl-1H-Indol

Übersicht

Beschreibung

7-nitro-2-phenyl-1H-Indole is a chemical compound with the molecular formula C14H10N2O2 . It is a derivative of indole, which is a heterocyclic compound that is aromatic in nature . The indole nucleus is found in many important synthetic drug molecules and has a high affinity for multiple receptors, making it useful in developing new derivatives .

Synthesis Analysis

The synthesis of indole derivatives has been a central theme in organic synthesis due to their importance . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks .Molecular Structure Analysis

The molecular structure of 7-nitro-2-phenyl-1H-Indole consists of a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . The InChI code for this compound is 1S/C15H10N2O4/c18-15(19)11-6-10-7-12(9-4-2-1-3-5-9)16-14(10)13(8-11)17(20)21/h1-8,16H,(H,18,19) .Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .Physical and Chemical Properties Analysis

7-nitro-2-phenyl-1H-Indole has a molecular weight of 238.241 Da . It is a crystalline colorless compound with specific odors .Wissenschaftliche Forschungsanwendungen

Antivirale Aktivität

Indolderivate wurden nachweislich mit antiviraler Aktivität ausgestattet . Beispielsweise wurden 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylate Derivate hergestellt und als antivirale Mittel berichtet . Diese Verbindungen zeigten eine inhibitorische Wirkung gegen das Influenza A- und CoxB3-Virus .

Entzündungshemmende Aktivität

Indolderivate zeigen auch entzündungshemmende Eigenschaften . Der Indol-Kern bindet mit hoher Affinität an mehrere Rezeptoren, was bei der Entwicklung neuer nützlicher Derivate für entzündungshemmende Behandlungen hilfreich sein kann .

Antikrebsaktivität

Indolderivate haben sich als vielversprechend für die Anwendung als Antikrebsmittel erwiesen . Beispielsweise wurden Furanyl- und Thiophenyl-3-Phenyl-1H-Indol-2-Carbohydrazid-Derivate synthetisiert und auf ihre mikrotubulusdestabilisierenden Wirkungen und antiproliferativen Aktivitäten gegen das National Cancer Institute 60 (NCI60) Human-Krebszell-Linien-Panel bewertet . Diese Derivate konnten in MDA-MB-231-Triple-negativen Brustkrebszellen eine G2/M-Zellzyklusarretierung und Apoptose induzieren .

Anti-HIV-Aktivität

Es wurde festgestellt, dass Indolderivate eine Anti-HIV-Aktivität besitzen . Das Indol-Gerüst wurde in vielen wichtigen synthetischen Arzneimittelmolekülen gefunden, was wertvolle Erkenntnisse für die Behandlung und die Entwicklung neuer nützlicher Derivate geliefert hat .

Antioxidative Aktivität

Indolderivate wurden nachweislich antioxidative Eigenschaften haben . Der Indol-Kern verwandelt sich, wenn er zu medizinischen Verbindungen hinzugefügt wird, die biologisch aktive Pharmakophore sind, in eine signifikante heterozyklische Verbindung mit breitbandigen biologischen Aktivitäten .

Antibakterielle Aktivität

Indolderivate haben eine antimikrobielle Aktivität gezeigt . Das Indol-Gerüst wurde in vielen wichtigen synthetischen Arzneimittelmolekülen gefunden, was wertvolle Erkenntnisse für die Behandlung und die Entwicklung neuer nützlicher Derivate geliefert hat .

Antituberkuloseaktivität

Es wurde festgestellt, dass Indolderivate eine Antituberkuloseaktivität besitzen . Der Indol-Kern bindet mit hoher Affinität an mehrere Rezeptoren, was bei der Entwicklung neuer nützlicher Derivate für antituberkulose Behandlungen hilfreich sein kann .

Antidiabetische Aktivität

Indolderivate wurden nachweislich antidiabetische Eigenschaften haben . Der Indol-Kern verwandelt sich, wenn er zu medizinischen Verbindungen hinzugefügt wird, die biologisch aktive Pharmakophore sind, in eine signifikante heterozyklische Verbindung mit breitbandigen biologischen Aktivitäten .

Wirkmechanismus

Target of Action

It is known that indole derivatives, which include 7-nitro-2-phenyl-1h-indole, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The interaction of 7-Nitro-2-Phenyl-1H-Indole with its targets could result in changes that contribute to its biological effects.

Biochemical Pathways

It is known that indole derivatives can influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological activity being influenced.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it is likely that 7-Nitro-2-Phenyl-1H-Indole could have diverse effects at the molecular and cellular levels.

Zukünftige Richtungen

The future directions in the study of 7-nitro-2-phenyl-1H-Indole and other indole derivatives include the development of new synthesis methods and the exploration of their diverse biological activities . There is also interest in the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds to achieve promising new heterocycles with chemical and biomedical relevance .

Eigenschaften

IUPAC Name |

7-nitro-2-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-16(18)13-8-4-7-11-9-12(15-14(11)13)10-5-2-1-3-6-10/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFKMEVQELHDEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10493121 | |

| Record name | 7-Nitro-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10493121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64890-06-8 | |

| Record name | 7-Nitro-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10493121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

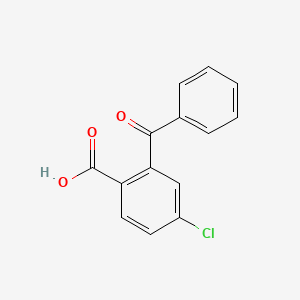

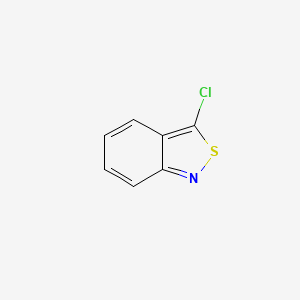

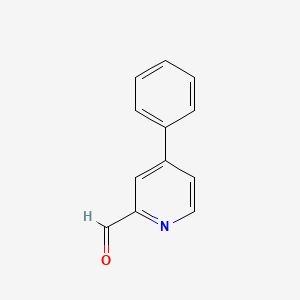

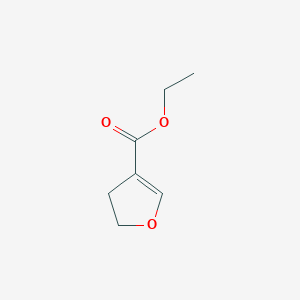

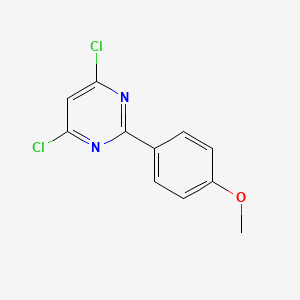

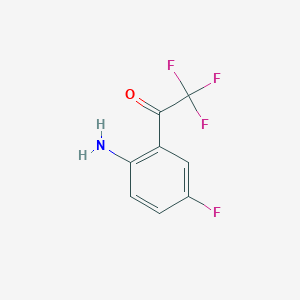

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

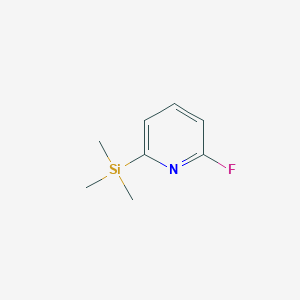

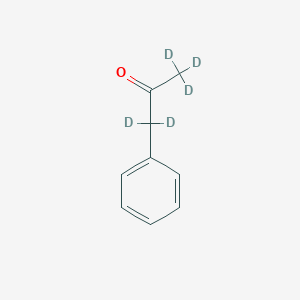

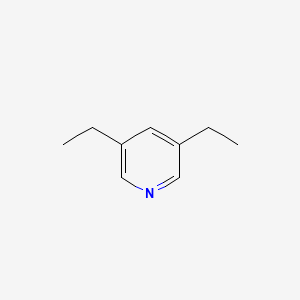

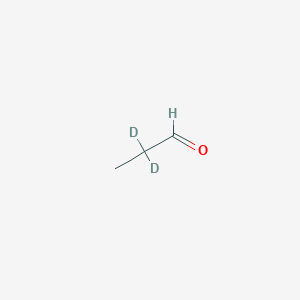

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(Trimethylsilyl)-2-propynyl]phthalimide](/img/structure/B1625684.png)